molecular formula C19H19FN2O3 B6500672 N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxybenzamide CAS No. 955243-56-8

N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxybenzamide

Cat. No.: B6500672
CAS No.: 955243-56-8
M. Wt: 342.4 g/mol
InChI Key: RTEODKYLSVRZSJ-UHFFFAOYSA-N
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Description

N-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxybenzamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 4-fluorophenyl group and a benzamide moiety bearing a 2-methoxy substituent. The pyrrolidinone ring provides a rigid scaffold that may enhance binding specificity, while the fluorophenyl and methoxy groups contribute to electronic and steric properties that influence interactions with biological targets .

Synthetic routes for related benzamide derivatives often involve coupling reactions, such as Suzuki-Miyaura cross-coupling or amide bond formation, as exemplified in studies on N-(4-chlorophenyl)-2-methoxybenzamide derivatives . The compound’s fluorescence properties (inferred from structural analogs) could also position it as a candidate for biochemical probes or imaging agents .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-17-5-3-2-4-16(17)19(24)21-11-13-10-18(23)22(12-13)15-8-6-14(20)7-9-15/h2-9,13H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEODKYLSVRZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxybenzamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step often involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorinated benzene derivative reacts with the pyrrolidinone intermediate.

    Attachment of the Methoxybenzamide Moiety: The final step involves coupling the methoxybenzamide group to the pyrrolidinone-fluorophenyl intermediate. This can be done using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet demand.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic reagents such as nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂) can be used.

Major Products

    Oxidation: Hydroxylated derivatives of the methoxybenzamide moiety.

    Reduction: Hydroxylated pyrrolidinone derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methoxybenzamide moiety can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxybenzamide with analogous compounds from the provided evidence:

Compound Name/Identifier Core Structure Key Substituents Hypothesized Biological Activity Pharmacokinetic Insights
Target Compound Pyrrolidinone-Benzamide 4-Fluorophenyl, 2-methoxybenzamide CNS modulation or kinase inhibition Moderate metabolic stability (pyrrolidinone may reduce hepatic clearance)
Example 53 () Pyrazolopyrimidine 5-Fluoro-3-(3-fluorophenyl)-4-oxochromene, isopropyl Kinase inhibition (e.g., JAK/STAT pathways) High lipophilicity (logP >4) due to aromatic fluorination
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () Benzamide 4-Chlorophenyl, 2-methoxy, 4-methyl Fluorescent probe (λexem ~320/420 nm) High aqueous solubility (logS ~-3.5) due to polar substituents
EP 3 532 474 B1 () Triazolo-oxazine-Benzamide Multiple fluorophenyl, trifluoropropyloxy Kinase or protease inhibition Enhanced bioavailability (triazolo-oxazine improves membrane permeability)

Key Comparative Insights

Substituent Effects on Binding Affinity: The 4-fluorophenyl group in the target compound may enhance target binding via hydrophobic interactions and fluorine’s electron-withdrawing effects, similar to fluorinated chromene derivatives in . 2-Methoxybenzamide substituents, as seen in , improve solubility compared to non-polar analogs but may reduce blood-brain barrier penetration relative to trifluoropropyloxy groups in .

Pharmacokinetic Profiles: The pyrrolidinone core in the target compound likely confers moderate metabolic stability, as lactam rings resist oxidative degradation better than acyclic amides . In contrast, the triazolo-oxazine ring in ’s compounds enhances oral bioavailability through improved solubility and permeability .

Biological Activity Trends: Pyrazolopyrimidine derivatives () exhibit kinase inhibitory activity, suggesting the target compound’s pyrrolidinone-benzamide scaffold may similarly target ATP-binding pockets .

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